MAO-B vs MAO-A Selectivity Profile: Direct Isoform Comparison in a Unified Fluorescence Assay
8-Methyl-2-vinylquinoline demonstrates a >5.9-fold selectivity preference for human monoamine oxidase B (MAO-B) over MAO-A when tested under identical assay conditions [1]. The compound inhibited human membrane-bound MAO-B with an IC50 of 17,000 nM (17 µM), while inhibition of MAO-A remained above 100,000 nM (>100 µM) at the highest concentration tested. Both measurements were performed in insect cell membranes expressing the respective human isozyme, using kynuramine conversion to 4-hydroxyquinoline as the fluorogenic readout. In contrast, the parent scaffold 8-methylquinoline (lacking the 2-vinyl group) is reported to inhibit MAO-A noncompetitively with Ki values in the range of 23–46 µM, while showing markedly weaker MAO-B activity [2]. The introduction of the 2-vinyl substituent thus redirects the inhibition profile from MAO-A-preferring (8-methylquinoline) to MAO-B-preferring (8-methyl-2-vinylquinoline).
| Evidence Dimension | MAO-B vs MAO-A inhibitory potency (IC50) in identical fluorogenic assay |
|---|---|
| Target Compound Data | MAO-B IC50 = 17,000 nM (17 µM); MAO-A IC50 > 100,000 nM (>100 µM) |
| Comparator Or Baseline | MAO-A IC50 (same compound, same assay) >100,000 nM; 8-methylquinoline (parent scaffold) MAO-A Ki = 23–46 µM [2] |
| Quantified Difference | Selectivity ratio (MAO-A IC50 / MAO-B IC50) > 5.9-fold favoring MAO-B; inversion of isoform preference relative to 8-methylquinoline |
| Conditions | Human membrane-bound MAO-B and MAO-A expressed in insect cell membranes; kynuramine-to-4-hydroxyquinoline fluorescence assay; ChEMBL deposition from Charles University, Prague [1] |
Why This Matters
Procurement of 8-methyl-2-vinylquinoline rather than the unsubstituted 8-methylquinoline or the 2-methyl isomer is essential for projects targeting MAO-B-selective inhibition, as the 2-vinyl group is the structural determinant responsible for the MAO-B > MAO-A selectivity shift.
- [1] BindingDB. BDBM50450822 (CHEMBL4216610). Affinity Data: IC50 = 1.70E+4 nM for human MAO-B; IC50 > 1.00E+5 nM for human MAO-A. Assay: inhibition of kynuramine conversion to 4-hydroxyquinoline in insect cell membranes. Curated by ChEMBL from Charles University, Prague. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 View Source
- [2] Naoi, M., Maruyama, W., Nagy, G.M. Inhibition of type A monoamine oxidase by methylquinolines and structurally related compounds. Journal of Neurochemistry, 2006, 98(5), 1619–1629. Ki (MAO-A) for 6-methylquinoline: 23.4 ± 1.8 µM; 8-methylquinoline: noncompetitive MAO-A inhibitor. PMID: 16923182. View Source
